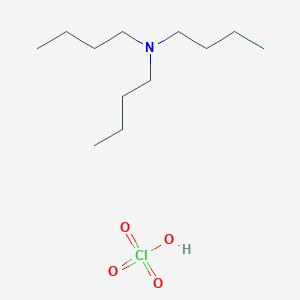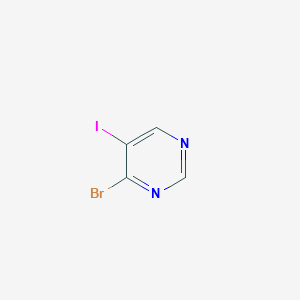![molecular formula C15H12BrNO2 B3242057 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione CAS No. 150000-18-3](/img/structure/B3242057.png)
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
概要
説明
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bromophenyl group attached to a tricyclic azatricyclodecane core, which imparts distinct chemical properties.
作用機序
Target of Action
The primary targets of this compound are the N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCC) . These targets play a crucial role in the regulation of calcium influx in neurons, which is a key factor in neuronal excitability and neurodegeneration .
Mode of Action
The compound interacts with its targets by modulating their activity. It acts as a blocker for both NMDA receptors and VGCC . By blocking these channels, the compound prevents the excessive influx of calcium ions into the neurons, thus helping to maintain calcium homeostasis .
Biochemical Pathways
The compound affects the glutamate-mediated excitotoxic pathway . In conditions of excessive glutamate release, NMDA receptors and VGCC are overactivated, leading to an excessive influx of calcium ions. This can disrupt calcium homeostasis and lead to neuronal damage and death . By blocking these channels, the compound helps to prevent excitotoxicity and protect neurons .
Result of Action
The compound’s action results in the protection of neurons from excitotoxic damage. By blocking NMDA receptors and VGCC, it prevents excessive calcium influx and helps to maintain calcium homeostasis . This can prevent neuronal damage and death, and potentially slow down the progression of neurodegenerative disorders .
生化学分析
Biochemical Properties
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to alterations in the metabolism of other compounds, highlighting the importance of 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione in biochemical research .
Cellular Effects
The effects of 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can lead to cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
In animal models, the effects of 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione vary with different dosages. Low doses of this compound have been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse outcomes. For instance, high doses of 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione have been associated with hepatotoxicity and nephrotoxicity in animal studies. These findings underscore the importance of careful dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of specific metabolites. For example, it has been shown to affect the metabolism of fatty acids and amino acids by modulating the activity of key enzymes in these pathways. These interactions highlight the compound’s potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. For instance, it has been observed to preferentially accumulate in the liver and kidneys, which may contribute to its hepatotoxic and nephrotoxic effects at high doses. Understanding the transport and distribution mechanisms of 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is crucial for predicting its pharmacokinetics and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by bromination and cyclization steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of the catalysts, and ensuring the safety and environmental compliance of the processes.
化学反応の分析
Types of Reactions
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or the tricyclic core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
4-Phenyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: Similar structure but lacks the bromine atom.
4-Oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: Contains an oxygen atom in place of the nitrogen atom in the tricyclic core.
Uniqueness
4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-(3-bromophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-2-1-3-11(7-10)17-14(18)12-8-4-5-9(6-8)13(12)15(17)19/h1-5,7-9,12-13H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSQPCJPUUPAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid](/img/structure/B3241986.png)



![3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl-](/img/structure/B3242008.png)




![(2R)-2-aminobutan-1-ol;(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3242037.png)
![13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-](/img/structure/B3242050.png)


